![molecular formula C14H10ClNO2 B3291203 2-(Benzyloxy)-5-chlorobenzo[d]oxazole CAS No. 87054-14-6](/img/structure/B3291203.png)
2-(Benzyloxy)-5-chlorobenzo[d]oxazole
Description
“2-(Benzyloxy)-5-chlorobenzo[d]oxazole” is a derivative of oxazole, a heterocyclic compound that contains one nitrogen atom and one oxygen atom in a five-membered ring . Oxazole derivatives are known for their wide range of applications in medicinal chemistry due to their ability to bind with various receptors and enzymes through numerous non-covalent interactions .
Synthesis Analysis
The synthesis of oxazole derivatives is a complex and intriguing branch of organic chemistry . The Van Leusen Oxazole Synthesis, which is based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . This synthesis involves the reaction of amino alcohols with nitriles, carboxylic acids, and aldehydes .Molecular Structure Analysis
Oxazole compounds, including “2-(Benzyloxy)-5-chlorobenzo[d]oxazole”, have a five-membered heterocyclic ring structure with one nitrogen atom and one oxygen atom . This structure allows oxazole-based molecules to interact with various receptors and enzymes, showing broad biological activities .Chemical Reactions Analysis
Oxazoles and their derivatives, including “2-(Benzyloxy)-5-chlorobenzo[d]oxazole”, have diverse synthetic procedures and reactivity . They represent an immensely versatile family of heterocyclic compounds for future exploitation by both synthetic and medicinal chemists .Future Directions
Oxazole-based molecules, including “2-(Benzyloxy)-5-chlorobenzo[d]oxazole”, are becoming a significant heterocyclic nucleus, receiving attention from researchers globally . They are being synthesized into diverse oxazole derivatives, aiming to look for potential oxazole-based medicinal compounds, which are valuable information for drug discovery and synthesis .
properties
IUPAC Name |
5-chloro-2-phenylmethoxy-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-11-6-7-13-12(8-11)16-14(18-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBISIEZYIUJEGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(O2)C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-5-chlorobenzo[d]oxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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